7-chloro-N-(2-furylmethyl)-4-methoxy-1,3-benzothiazol-2-amine
Overview
Description
7-chloro-N-(2-furylmethyl)-4-methoxy-1,3-benzothiazol-2-amine is a chemical compound known for its versatile applications in scientific research. This compound is characterized by its unique molecular structure, which includes a benzothiazole ring substituted with a chloro group, a furylmethyl group, and a methoxy group. Its molecular formula is C13H11ClN2OS, and it has a molecular weight of approximately 278.76 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(2-furylmethyl)-4-methoxy-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2-furylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then chlorinated using thionyl chloride to introduce the chloro group at the 7-position of the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(2-furylmethyl)-4-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-N-(2-furylmethyl)-4-methoxy-1,3-benzothiazol-2-amine is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-N-(2-furylmethyl)-4-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and antiviral effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine: Similar structure but with a methyl group instead of a methoxy group.
7-chloro-N-(2-furylmethyl)-4-ethoxy-1,3-benzothiazol-2-amine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 7-chloro-N-(2-furylmethyl)-4-methoxy-1,3-benzothiazol-2-amine imparts unique chemical properties, such as increased solubility and distinct reactivity compared to its analogs. This makes it particularly valuable in specific research applications where these properties are advantageous .
Properties
IUPAC Name |
7-chloro-N-(furan-2-ylmethyl)-4-methoxy-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c1-17-10-5-4-9(14)12-11(10)16-13(19-12)15-7-8-3-2-6-18-8/h2-6H,7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUJPSSVRKICBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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